1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
Brand Name:
Vulcanchem
CAS No.:
10268-27-6
VCID:
VC0082141
InChI:
InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H
SMILES:
COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-]
Molecular Formula:
C17H19Cl2NO2
Molecular Weight:
340.2 g/mol
1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
CAS No.: 10268-27-6
Main Products
VCID: VC0082141
Molecular Formula: C17H19Cl2NO2
Molecular Weight: 340.2 g/mol
CAS No. | 10268-27-6 |
---|---|
Product Name | 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE |
Molecular Formula | C17H19Cl2NO2 |
Molecular Weight | 340.2 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
Standard InChI | InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H |
Standard InChIKey | IDFYITZZJQASAB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-] |
Canonical SMILES | COC1=C(C=C2C([NH2+]CCC2=C1)C3=CC=C(C=C3)Cl)OC.[Cl-] |
Synonyms | 1-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE |
PubChem Compound | 20106431 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume